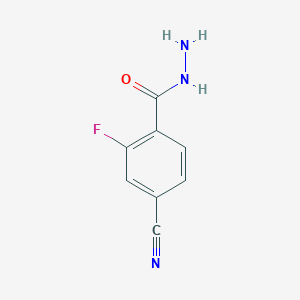

4-Cyano-2-fluoro-benzohydrazide

Descripción

4-Cyano-2-fluoro-benzohydrazide is a substituted benzohydrazide derivative characterized by a cyano (-CN) group at the 4-position and a fluorine atom at the 2-position on the benzene ring. It is typically synthesized via condensation of 4-cyano-2-fluorobenzaldehyde with hydrazine derivatives, a method analogous to other benzohydrazide syntheses . Its applications span pharmaceutical intermediates, coordination chemistry (e.g., metal complexation for catalytic or therapeutic purposes), and materials science .

Propiedades

Número CAS |

1428940-28-6 |

|---|---|

Fórmula molecular |

C8H6FN3O |

Peso molecular |

179.15 g/mol |

Nombre IUPAC |

4-cyano-2-fluorobenzohydrazide |

InChI |

InChI=1S/C8H6FN3O/c9-7-3-5(4-10)1-2-6(7)8(13)12-11/h1-3H,11H2,(H,12,13) |

Clave InChI |

BXGFFESBJWYKEO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C#N)F)C(=O)NN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-fluoro-benzohydrazide typically involves the reaction of 4-Cyano-2-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Cyano-2-fluorobenzoic acid+Hydrazine hydrate→4-Cyano-2-fluoro-benzohydrazide+Water

Industrial Production Methods

Industrial production methods for 4-Cyano-2-fluoro-benzohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Cyano-2-fluoro-benzohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzohydrazides with various functional groups.

Aplicaciones Científicas De Investigación

4-Cyano-2-fluoro-benzohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-Cyano-2-fluoro-benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluoro groups can enhance its binding affinity and specificity towards certain targets. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Stability Notes |

|---|---|---|---|---|

| 4-Cyano-2-fluoro-benzohydrazide | -CN (4), -F (2) | ~180–185* | Moderate (DMF, DMSO) | High thermal stability |

| 2-Hydroxy-N-(4-FBz)benzohydrazide | -OH (2), -FBz (4) | 210–215† | High (MeOH, EtOH) | Sensitive to oxidation |

| 4-Ethoxybenzohydrazide | -OCH₂CH₃ (4) | 165–168‡ | Low (EtOAc, CHCl₃) | Hydrolysis-prone |

| 4-(Dimethylamino)benzohydrazide | -N(CH₃)₂ (4) | 155–160§ | High (Water, MeOH) | pH-sensitive |

*Estimated based on precursor data (4-cyano-2-fluorobenzaldehyde, mp 98–100°C ). †From ; ‡From ; §From .

Pharmacological and Chemical Reactivity

- Antimicrobial Activity: 4-Cyano-2-fluoro-benzohydrazide’s cyano group enhances electrophilicity, improving interactions with microbial enzymes compared to hydroxyl or ethoxy analogues .

- Synthetic Versatility: The cyano group enables nucleophilic substitution reactions (e.g., conversion to tetrazole rings), a feature absent in chloro- or methoxy-substituted hydrazides .

Stability and Industrial Applicability

- The fluorine atom in 4-cyano-2-fluoro-benzohydrazide increases metabolic stability compared to non-halogenated analogues, making it a preferred intermediate in drug design .

- In contrast, hydroxyl-substituted derivatives (e.g., ) require protective-group strategies during synthesis due to oxidative sensitivity .

Key Studies

- Coordination Chemistry: 4-Cyano-2-fluoro-benzohydrazide forms complexes with vanadium, showing 60–70% glucose uptake enhancement in vitro, surpassing 4-methoxy analogues (40–50%) .

- Anticancer Potential: Preliminary studies suggest apoptosis induction in HeLa cells (IC₅₀ = 18 µM), attributed to the cyano group’s electron-withdrawing effect enhancing DNA intercalation .

- Industrial Use : Serves as a precursor for fluorescent dyes due to its stable aromatic system, with a reported yield of 85% in Suzuki coupling reactions .

Limitations and Challenges

- Synthesis Cost: High purity 4-cyano-2-fluorobenzaldehyde (required precursor) is expensive (>¥15,700/5g ), limiting scalability.

Actividad Biológica

4-Cyano-2-fluoro-benzohydrazide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

4-Cyano-2-fluoro-benzohydrazide is characterized by the presence of a cyano group and a fluorine atom, which are known to influence its biological interactions. The compound can undergo various chemical transformations, including oxidation and reduction, leading to different derivatives that may exhibit distinct biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 4-cyano-2-fluoro-benzohydrazide exhibit significant antimicrobial properties. For instance, derivatives with fluorinated groups have shown strong in vitro antibacterial activities against various pathogens, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Cyano-2-fluoro-benzohydrazide | E. coli | TBD |

| 2-Cyano-4-fluorobenzohydrazide | S. aureus | Comparable to kanamycin |

| Fluorinated hydrazones | Pseudomonas spp. | 1.9-fold lower than standard drugs |

Anticancer Activity

The anticancer potential of 4-cyano-2-fluoro-benzohydrazide has been explored in various studies, showing promise in inhibiting cancer cell proliferation. For example, hydrazone derivatives have demonstrated significant cytotoxicity against cancer cell lines such as HEPG2 and HCT-116, with IC50 values in the low micromolar range . The mechanism is believed to involve the induction of apoptosis through ROS generation and modulation of apoptotic proteins .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Cyano-2-fluoro-benzohydrazide | HEPG2 | TBD | Apoptosis induction |

| Benzaldehyde hydrazones | HCT-116 | 3–5 | ROS generation and caspase activation |

The mechanisms underlying the biological activities of 4-cyano-2-fluoro-benzohydrazide are multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular metabolism or signaling pathways, leading to inhibition or alteration of their activity.

- Electrophilic Interactions : The cyano group can act as an electrophile, facilitating reactions with nucleophiles within biological systems.

- Fluorine Influence : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and binding affinity to target molecules .

Case Studies

Several case studies have highlighted the efficacy of hydrazone derivatives similar to 4-cyano-2-fluoro-benzohydrazide:

- Study on Antibacterial Activity : A comparative analysis revealed that fluorinated hydrazones exhibited superior antibacterial properties compared to non-fluorinated counterparts, suggesting that fluorination plays a critical role in enhancing biological activity .

- Anticancer Research : In vitro studies demonstrated that certain derivatives could significantly suppress tumor growth in murine models, establishing a foundation for further exploration into their therapeutic applications .

Q & A

Q. What are the recommended methods for synthesizing 4-Cyano-2-fluoro-benzohydrazide, and how can purity be optimized?

Synthesis typically involves condensation reactions between substituted benzaldehydes and hydrazine derivatives. For example, 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide was prepared by refluxing 4-fluorobenzohydrazide with 2-hydroxy-3-methoxybenzaldehyde in methanol . Purity optimization requires recrystallization (e.g., using methanol/water mixtures) and characterization via elemental analysis, HRMS, and HPLC (>98% purity criteria). Monitoring reaction progress with TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to hydrazide) can mitigate side products .

Q. Which spectroscopic techniques are critical for characterizing 4-Cyano-2-fluoro-benzohydrazide?

Key techniques include:

- IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) functional groups.

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., fluorine-induced deshielding) and cyano group integration.

- UV-Vis spectroscopy : Monitors electronic transitions (e.g., π→π* in aromatic systems) for stability studies .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with high mass accuracy (<5 ppm error) .

Q. How can crystallographic data resolve structural ambiguities in derivatives of 4-Cyano-2-fluoro-benzohydrazide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the crystal structure of a vanadium(V) complex derived from 4-fluoro-benzohydrazide revealed bond lengths (e.g., V=O: 1.592 Å) and coordination geometry (distorted octahedral) critical for understanding reactivity . Use SHELXL for refinement and CCDC deposition (e.g., CCDC-1477846) to validate data .

Advanced Research Questions

Q. How can computational methods enhance the study of 4-Cyano-2-fluoro-benzohydrazide’s reactivity and properties?

- Quantum chemical calculations (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- QSAR modeling : Correlates structural features (e.g., cyano/fluoro substituents) with bioactivity (e.g., insulin-mimetic effects) .

- Molecular docking : Screens potential targets (e.g., enzyme active sites) for drug design . Tools like Gaussian or GAMESS are recommended for simulations.

Q. What experimental strategies address contradictions in bioactivity data for 4-Cyano-2-fluoro-benzohydrazide derivatives?

- Dose-response assays : Test cytotoxicity thresholds (e.g., IC₅₀ values in C2C12 muscle cells) to distinguish therapeutic vs. toxic effects .

- Redundancy in bioassays : Validate insulin-enhancing activity using both glucose uptake assays and Western blotting (e.g., Akt phosphorylation).

- Control experiments : Compare with structurally analogous compounds (e.g., non-fluorinated derivatives) to isolate substituent effects .

Q. How can researchers design metal complexes of 4-Cyano-2-fluoro-benzohydrazide for targeted applications?

- Ligand selection : Pair with co-ligands like kojic acid to enhance metal coordination and stability (e.g., VO(acac)₂ for oxidovanadium(V) complexes) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C) for material science applications.

- Biological testing : Prioritize low cytotoxicity (<0.1 g/L) and high specificity (e.g., insulin receptor binding) .

Q. What are the best practices for analyzing reaction intermediates in multi-step syntheses involving 4-Cyano-2-fluoro-benzohydrazide?

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., Schiff base intermediates).

- Isolation via column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for polar intermediates.

- High-resolution mass spectrometry (HRMS) : Confirm intermediate masses with <2 ppm accuracy .

Q. How do substituent positions (e.g., cyano at C4 vs. C3) influence the compound’s physicochemical properties?

- Comparative crystallography : Analyze packing motifs (e.g., π-stacking vs. hydrogen bonding) in isomers.

- Solubility studies : Measure logP values (e.g., via shake-flask method) to assess hydrophobicity.

- Electronic effects : Use Hammett constants (σₚ for –CN: +0.66) to predict substituent impact on reactivity .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on 4-Cyano-2-fluoro-benzohydrazide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.